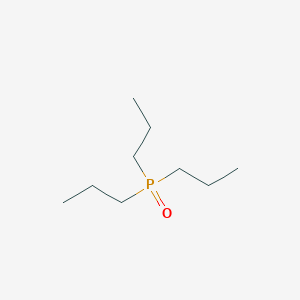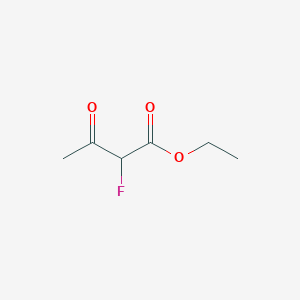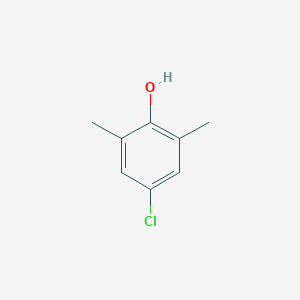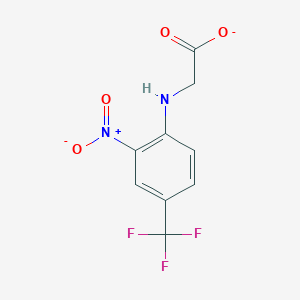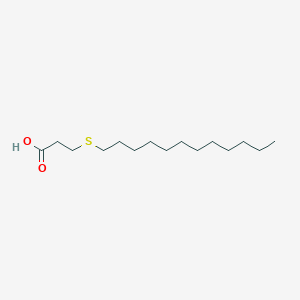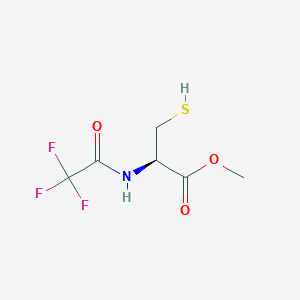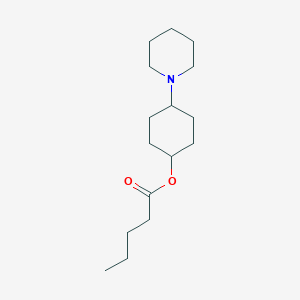![molecular formula C18H16N2Se2 B074030 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole CAS No. 1160-39-0](/img/structure/B74030.png)
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole, also known as MMID, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMID is a derivative of indole, a naturally occurring compound found in many plants and animals. MMID has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole is not fully understood, but it is believed to involve the activation of the Keap1-Nrf2 pathway. This pathway plays a critical role in regulating cellular responses to oxidative stress and inflammation. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to activate Nrf2, which leads to the upregulation of antioxidant and detoxification enzymes.
生化和生理效应
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to decrease the production of reactive oxygen species and inflammatory cytokines. In animal studies, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its potential as a fluorescent probe. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have fluorescence properties, which makes it useful in bioimaging applications. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. One limitation of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its low solubility in water, which may limit its use in certain assays.
未来方向
There are several future directions for research on 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole. One area of interest is its potential as a chemopreventive agent. Further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have potential as a fluorescent probe in bioimaging applications. Future research could focus on optimizing its fluorescent properties for use in different imaging techniques. Finally, more studies are needed to fully understand the mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been achieved using several methods. One of the most common methods involves the reaction of 1-methylindole with diselenide in the presence of a catalyst. Another method involves the reaction of 1-methylindole with a selenium reagent, followed by the addition of an electrophile. The yield of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole varies depending on the method used, but it is typically in the range of 30-50%.
科学研究应用
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has also been studied for its potential as a chemopreventive agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential as a fluorescent probe in bioimaging applications.
属性
CAS 编号 |
1160-39-0 |
|---|---|
产品名称 |
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
分子式 |
C18H16N2Se2 |
分子量 |
418.3 g/mol |
IUPAC 名称 |
1-methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
InChI |
InChI=1S/C18H16N2Se2/c1-19-11-17(13-7-3-5-9-15(13)19)21-22-18-12-20(2)16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
InChI 键 |
DOWRVEDXCBXBQA-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
同义词 |
Bis(1-methyl-1H-indol-3-yl) perselenide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



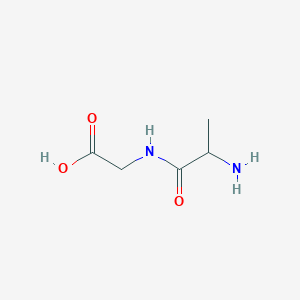
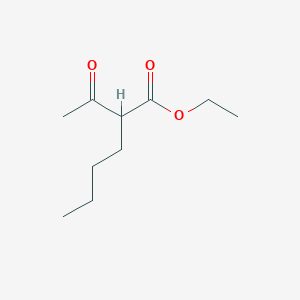

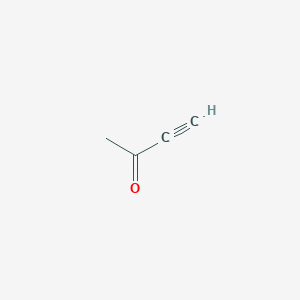
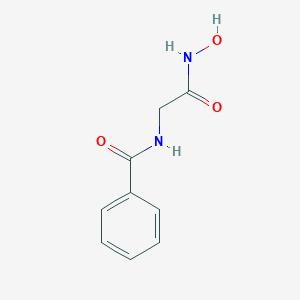
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)
